![molecular formula C25H33ClN2O4 B6300543 (S)-t-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride CAS No. 2413365-23-6](/img/structure/B6300543.png)
(S)-t-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
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Overview
Description
“(S)-t-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride” is a chemical compound with the CAS Number: 330795-57-8 . It is also known as tert-butyl N6-((((9H-fluoren-9-yl)methoxy)carbonyl)-L-lysinate hydrochloride . The compound is a solid at room temperature and is stored in an inert atmosphere at 2-8°C .
Molecular Structure Analysis
The molecular formula of the compound is C25H33ClN2O4 . The InChI code is 1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(26)14-8-9-15-27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 461 . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Peptide Synthesis
This compound is a derivative of the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis . The Fmoc group serves as a protective group for amino acids during peptide synthesis, preventing unwanted side reactions. After the peptide chain is formed, the Fmoc group can be removed under mild conditions without affecting the peptide chain .
Synthesis of Asymmetrically Protected Diaminosuberic Acid
The compound has been used in the synthesis of asymmetrically protected 2,7-diaminosuberic acid. This process involves using the compound as a protecting group.
α-Calcitonin Gene Related Peptide (αCGRP) Inhibitors
The compound has been used in the synthesis of αCGRP inhibitors . αCGRP inhibitors are important medicinal targets due to their ability to produce antimigraine effects .
Synthesis of Fmoc Amino Acid Azides
The compound can be used in the synthesis of Fmoc amino acid azides . These azides are useful as coupling agents in peptide synthesis .
Synthesis of N-Fmoc-L-aspartic Acid 4-tert-Butyl Ester
The compound is a key ingredient in the synthesis of N-Fmoc-L-aspartic Acid 4-tert-Butyl Ester . This compound is used in peptide synthesis .
Synthesis of (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
The compound can be used in the synthesis of (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid . This compound is used in peptide synthesis .
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O4.ClH/c1-25(2,3)31-23(28)22(14-8-9-15-26)27-24(29)30-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21;/h4-7,10-13,21-22H,8-9,14-16,26H2,1-3H3,(H,27,29);1H/t22-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDFFDJUDIORFU-FTBISJDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoatehydrochloride |
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